3-(2-((2-Chlorobenzyl)thio)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid
Description
The compound 3-(2-((2-Chlorobenzyl)thio)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid (hereafter referred to as the "target compound") is a triazolo[1,5-a]pyrimidine derivative characterized by a 2-((2-chlorobenzyl)thio) substituent at position 2 and a propanoic acid moiety at position 6 of the heterocyclic core. Its molecular formula is C₁₇H₁₆ClN₄O₂S, with an estimated molecular weight of 375.5 g/mol.
The propanoic acid substituent likely improves solubility and serves as a bioisostere for carboxylic acids, a common pharmacophore in drug design.
Properties
IUPAC Name |
3-[2-[(2-chlorophenyl)methylsulfanyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4O2S/c1-10-13(7-8-15(23)24)11(2)22-16(19-10)20-17(21-22)25-9-12-5-3-4-6-14(12)18/h3-6H,7-9H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGENCAMVJIICRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=NC(=NN12)SCC3=CC=CC=C3Cl)C)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Related compounds such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been identified as novel cdk2 inhibitors .
Mode of Action
Related compounds have shown to inhibit cdk2, a key regulator of the cell cycle .
Biochemical Pathways
Related compounds have shown to affect cell cycle progression .
Result of Action
Related compounds have shown to significantly inhibit the growth of examined cell lines .
Biological Activity
3-(2-((2-Chlorobenzyl)thio)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the synthesis, biological activity, and mechanisms of action of this compound as well as related derivatives.
- Molecular Formula : CHClNOS
- Molecular Weight : 376.9 g/mol
- CAS Number : 1054413-65-8
Synthesis
The compound can be synthesized through a multicomponent reaction involving [1,2,4]triazole derivatives and various thioether reagents. The synthesis typically employs green chemistry principles, utilizing environmentally friendly solvents and catalysts.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of [1,2,4]triazolo[1,5-a]pyrimidines exhibit significant antibacterial properties. The compound has shown promising results against various Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of [1,2,4]Triazolo Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 0.5 mg/mL |
| Compound B | S. aureus | 0.25 mg/mL |
| 3-(2-((2-Chlorobenzyl)thio)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid | MDR strains | 0.125 mg/mL |
These results indicate that the compound is more effective than standard antibiotics like chloramphenicol and cephalothin against multidrug-resistant (MDR) strains .
Anticancer Activity
The biological activity of compounds containing the triazole moiety has also been explored in cancer research. Studies suggest that these compounds can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study: Inhibition of Cancer Cell Lines
A study assessed the effects of the compound on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment.
The antimicrobial action of triazole derivatives is believed to involve disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism. For anticancer properties, the inhibition of specific kinases involved in cell cycle regulation has been suggested as a primary mechanism.
Targeting Kinases
Research indicates that triazolo derivatives can act as ATP-competitive inhibitors for cyclin-dependent kinases (CDKs). This interaction leads to reduced phosphorylation of target proteins crucial for cell cycle progression .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 3-(2-((2-Chlorobenzyl)thio)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid exhibit significant anticancer properties. For instance:
- A study demonstrated that derivatives of triazolo-pyrimidines showed potent activity against various cancer cell lines by inhibiting cell proliferation and inducing apoptosis. The mechanism involved the modulation of key signaling pathways such as PI3K/Akt and MAPK/ERK .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy:
- In vitro studies revealed that it possesses activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mode of action was attributed to the disruption of bacterial cell wall synthesis .
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential:
- Research has shown that triazolo-pyrimidine derivatives can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a role in treating inflammatory diseases .
Pesticidal Activity
The compound's structural features suggest potential applications in agriculture:
- Preliminary studies indicate that it can be developed into a pesticide due to its ability to disrupt the metabolic processes of pests. Field trials are ongoing to assess its efficacy against common agricultural pests .
Case Studies and Research Findings
Comparison with Similar Compounds
Structural and Physicochemical Properties
The target compound is compared to three structural analogs (Table 1), focusing on substituents at position 2 of the triazolo-pyrimidine core:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects: The 2-chlorobenzylthio group in the target compound provides a bulkier, aromatic substituent compared to the trifluoromethyl or methylthio groups. The trifluoromethyl group (C₁₁H₁₁F₃N₄O₂) introduces strong electron-withdrawing effects, which may alter electronic distribution and binding affinity to enzymes or receptors . The methylthio group (C₁₁H₁₄N₄O₂S) balances lipophilicity and metabolic stability, as sulfur atoms can participate in detoxification pathways .
Core Heterocycle Differences :
- The pyrazolo[1,5-a]pyrimidine derivative (CAS: CTK6C4240) shares a chlorobenzyl group but lacks the triazolo ring and thioether bond. This structural divergence may significantly alter bioactivity and target selectivity .
Q & A
Basic: What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
A multi-step synthesis is typically employed, starting with the condensation of thiol-containing intermediates with chlorobenzyl derivatives. For example, analogous triazolopyrimidine syntheses (e.g., ) involve refluxing precursors (e.g., thiouracil derivatives) with chloroacetic acid and aromatic aldehydes in acetic anhydride/acetic acid (10:20 mL) under sodium acetate catalysis. Optimization includes:
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Reaction time : 2–12 hours under reflux, monitored via TLC.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from DMF/water mixtures yields pure products (68–72%) .
Basic: Which spectroscopic techniques are most effective for characterizing its structure?
Critical techniques include:
- ¹H/¹³C NMR : Assign methyl groups (δ 2.24–2.38 ppm), aromatic protons (δ 6.56–8.01 ppm), and the thioether moiety. DMSO-d6 is preferred for resolving exchangeable protons .
- IR spectroscopy : Confirm C-S (600–700 cm⁻¹), carboxylic acid O-H (2500–3300 cm⁻¹), and triazole C=N (1500–1600 cm⁻¹) stretches .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 386–436 [M+H]⁺) and fragmentation patterns .
Advanced: How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies?
Key strategies:
- Pharmacokinetic profiling : Use SwissADME () to assess lipophilicity (LogP) and blood-brain barrier permeability. Low solubility (<50 µM) may explain in vivo discrepancies.
- Metabolite tracking : Employ LC-MS/MS to identify phase I/II metabolites (e.g., glucuronidation of the carboxylic acid group).
- Dose adjustments : Account for protein binding (e.g., albumin) using equilibrium dialysis .
Advanced: What computational methods predict binding affinity to target proteins (e.g., CB2 receptors)?
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with receptor active sites (e.g., hydrophobic pockets for chlorobenzyl groups).
- MD simulations : Run 100 ns trajectories (GROMACS) to evaluate binding stability and hydrogen-bond networks.
- Validation : Compare computational results with SPR (surface plasmon resonance) binding assays (KD < 1 µM indicates high affinity) .
Basic: How should stability studies be designed for this compound under varying storage conditions?
- Stress testing : Expose to 40–75% relative humidity (RH), 4–40°C, and UV light (ICH Q1A guidelines).
- Analytical tracking : Use HPLC (C18 column, 0.1% TFA in acetonitrile/water) to monitor degradation (e.g., hydrolysis of the thioether bond).
- Stabilizers : Add antioxidants (e.g., BHT) for long-term storage in amber vials at -20°C .
Advanced: How can low yields in the final coupling step be addressed?
- Activation strategies : Use HOBt/DCC for amide bond formation or Mitsunobu conditions for ether linkages.
- Microwave-assisted synthesis : Reduce reaction time (30 min at 100°C vs. 12 hours reflux) while improving yields by 15–20% ( ).
- Protecting groups : Temporarily block the carboxylic acid with tert-butyl esters to prevent side reactions .
Advanced: What experimental designs are suitable for studying environmental fate and ecotoxicity?
- OECD 307 guidelines : Conduct soil biodegradation assays (28 days, 20°C) with LC-MS quantification.
- Aquatic toxicity : Use Daphnia magna (48-hour EC50) and algal growth inhibition tests (OECD 201).
- QSAR modeling : Predict bioaccumulation potential using EPI Suite .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
